molecular formula C10H10ClFO B11711991 4-(3-Chloro-4-fluorophenyl)butan-2-one

4-(3-Chloro-4-fluorophenyl)butan-2-one

Cat. No.: B11711991
M. Wt: 200.64 g/mol
InChI Key: HVENNDNEGFXZQT-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClFO. It is a member of the butanone family, characterized by the presence of a ketone group and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)butan-2-one typically involves the reaction of 3-chloro-4-fluorobenzene with butanone under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)butan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which can modify biological molecules and alter their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)butan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-6H,2-3H2,1H3

InChI Key

HVENNDNEGFXZQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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